N-(4-ethylphenyl)-3,4-dimethoxybenzamide
Description
N-(4-ethylphenyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxybenzoyl core linked to a 4-ethylphenyl group via an amide bond. The 3,4-dimethoxy substitution on the benzoyl moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced binding interactions with target proteins through hydrogen bonding and hydrophobic effects .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-5-8-14(9-6-12)18-17(19)13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
ZGIYSMHIBSYNFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3,4-Dimethoxybenzamide Derivatives
Key Findings from Comparative Studies
Antiviral Activity
- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibited the strongest binding affinity (-6.7 kcal/mol) to MPXV cysteine protease in molecular docking studies, outperforming analogues like 6-Dimethylaminonaphthene-1-sulfonic acid amide (-5.0 kcal/mol) and Oleic Acid (-5.2 kcal/mol) . The allylcarbamoyl and chloro groups likely enhance interactions with the protease’s active site through hydrogen bonding and hydrophobic packing .
- By contrast, N-(4-ethylphenyl)-3,4-dimethoxybenzamide (hypothetical compound) lacks electronegative substituents, which may reduce its binding potency compared to the chlorophenyl analogue. However, the ethyl group could improve metabolic stability in vivo due to reduced susceptibility to oxidative metabolism .
Anticancer and Cytotoxicity
- Thiazole and hydrazone derivatives, such as (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide , demonstrated moderate cytotoxicity in antiproliferative assays . The bromophenyl and heterocyclic substituents likely enhance DNA intercalation or topoisomerase inhibition.
- The ethyl group in This compound may reduce cytotoxicity compared to bromine-containing analogues but could improve selectivity for cancer cells by modulating lipophilicity .
Enzyme Inhibition
- Thiourea derivatives (e.g., N-((2-Bromo-6-chloro-4-nitrophenyl)carbamothio-yl)-3,4-dimethoxybenzamide ) showed potent CA inhibition, attributed to the electron-withdrawing nitro and bromo groups enhancing interactions with the enzyme’s zinc center .
- The ethyl substituent in This compound may weaken CA inhibition due to its electron-donating nature but could improve solubility for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
